molecular formula C20H17CaN3O9S3 B046707 Acid Fuchsin calcium salt CAS No. 123334-10-1

Acid Fuchsin calcium salt

Cat. No.: B046707
CAS No.: 123334-10-1
M. Wt: 579.6 g/mol
InChI Key: ALSOAESJQVWXBZ-UHFFFAOYSA-L
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Safety and Hazards

Acid fuchsin calcium salt is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to wear personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Acid Fuchsin Calcium Salt are largely tied to its role as a biological stain. It interacts with various biomolecules in cells, particularly proteins, to produce a color change that allows for the visualization of cellular structures . The nature of these interactions is largely electrostatic, with the dye forming ionic bonds with charged groups on the biomolecules .

Cellular Effects

This compound influences cell function primarily through its ability to stain different components of the cell, thereby allowing for their visualization and study . It does not appear to significantly impact cell signaling pathways, gene expression, or cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of ionic bonds with charged groups on biomolecules, particularly proteins . This allows the dye to bind to these molecules and produce a color change that can be visualized under a microscope .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings are relatively stable over time . The dye does not appear to degrade significantly and continues to produce a strong color change when bound to biomolecules .

Metabolic Pathways

It does not interact with enzymes or cofactors, nor does it appear to affect metabolic flux or metabolite levels .

Transport and Distribution

Given its use as a stain, it is likely that it can diffuse freely through the extracellular space and into cells .

Subcellular Localization

As a stain, this compound can be found throughout the cell, binding to various biomolecules in different cellular compartments . Its localization is not restricted to any particular organelle or compartment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acid fuchsin calcium salt involves the sulfonation of triaminotriphenylmethane. The reaction typically requires the use of sulfuric acid as a sulfonating agent under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where the sulfonation process is optimized for yield and purity. The reaction mixture is then neutralized with calcium hydroxide to form the calcium salt .

Chemical Reactions Analysis

Types of Reactions: Acid fuchsin calcium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

calcium;2-amino-5-[(4-amino-3-sulfonatophenyl)-(4-imino-3-methyl-5-sulfocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O9S3.Ca/c1-10-6-13(9-18(20(10)23)35(30,31)32)19(11-2-4-14(21)16(7-11)33(24,25)26)12-3-5-15(22)17(8-12)34(27,28)29;/h2-9,23H,21-22H2,1H3,(H,24,25,26)(H,27,28,29)(H,30,31,32);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSOAESJQVWXBZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=CC(=C(C=C2)N)S(=O)(=O)[O-])C3=CC(=C(C=C3)N)S(=O)(=O)[O-])C=C(C1=N)S(=O)(=O)O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17CaN3O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50924469
Record name Calcium 3,3'-[(4-imino-3-methyl-5-sulfocyclohexa-2,5-dien-1-ylidene)methylene]bis(6-aminobenzene-1-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50924469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

579.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123334-10-1
Record name Calcium 3,3'-[(4-imino-3-methyl-5-sulfocyclohexa-2,5-dien-1-ylidene)methylene]bis(6-aminobenzene-1-sulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50924469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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